(8-Bromooctyl)benzene
Overview
Description
(8-Bromooctyl)benzene is an organic compound with the molecular formula C14H21Br. It consists of a benzene ring attached to an octyl chain that is substituted with a bromine atom at the eighth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Biochemical Analysis
Biochemical Properties
(8-Bromooctyl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and genotoxicity. Studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, DNA damage, and apoptosis in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can influence the compound’s biochemical activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
(8-Bromooctyl)benzene can be synthesized through several methods. One common approach involves the bromination of octylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, selectively brominating the terminal carbon of the octyl chain.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and hazardous nature.
Chemical Reactions Analysis
Types of Reactions
(8-Bromooctyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: Formation of octylbenzene derivatives with different functional groups.
Elimination Reactions: Formation of octene derivatives.
Oxidation: Formation of octylbenzene alcohols or carboxylic acids.
Scientific Research Applications
(8-Bromooctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Bromooctyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohexyl)benzene
- (4-Bromobutyl)benzene
- (8-Bromooctyl)oxybenzene
Uniqueness
(8-Bromooctyl)benzene is unique due to its longer alkyl chain compared to similar compounds like (6-Bromohexyl)benzene and (4-Bromobutyl)benzene. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions. Additionally, the presence of the bromine atom at the terminal position makes it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
8-bromooctylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMCFCZEKCCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969924 | |
Record name | (8-Bromooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54646-75-2 | |
Record name | (8-Bromooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54646-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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